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molecular formula C7H9FN2 B1371448 5-Fluoro-3-methylbenzene-1,2-diamine CAS No. 206647-96-3

5-Fluoro-3-methylbenzene-1,2-diamine

Cat. No. B1371448
M. Wt: 140.16 g/mol
InChI Key: BZQWMNWLDUNJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117873

Procedure details

25 g (0.147 mol) of 4-fluoro-2-methyl-6-nitroaniline in 250 ml of tetrahydrofuran are hydrogenated at about 34° C. for 2 hours in the presence of 8 g of Raney nickel. The reaction mixture is then filtered off and concentrated. The title compound is obtained as a brown oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[C:4]([CH3:12])[CH:3]=1>O1CCCC1.[Ni]>[NH2:6][C:5]1[C:7]([NH2:9])=[CH:8][C:2]([F:1])=[CH:3][C:4]=1[CH3:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC(=C(N)C(=C1)[N+](=O)[O-])C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1N)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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